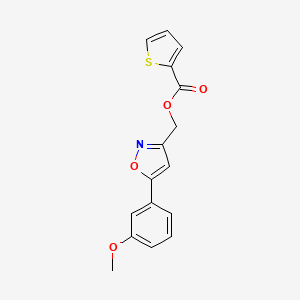

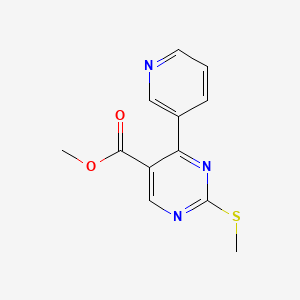

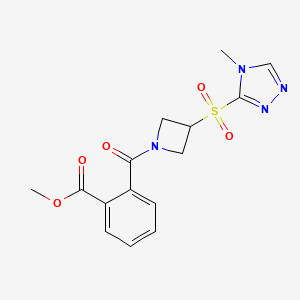

(5-(3-Methoxyphenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like "(5-(3-Methoxyphenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate" often involves multi-step synthetic routes, starting from simpler precursors. Related work in the field of thiophene and isoxazole chemistry suggests the use of palladium-catalyzed reactions, multi-component reactions (MCRs), and direct functionalization techniques as potential strategies for constructing such molecules (Rossi et al., 2014).

Aplicaciones Científicas De Investigación

Anticancer Activity

Research on thiophene derivatives, including compounds closely related to the specified chemical, has shown pronounced anti-proliferative activity and tumor cell selectivity. For example, a study by Thomas et al. (2017) found that 5-alkyl-2-amino-3-methylcarboxylate thiophenes exhibit significant anti-proliferative activity in the mid-nanomolar range with substantial tumor cell selectivity, preferentially inhibiting the proliferation of specific tumor cell types such as T-lymphoma, prostate, kidney, and hepatoma tumor cells without affecting other tumor cell lines like B-lymphoma Raji and cervix carcinoma HeLa cells (Thomas et al., 2017). This indicates the potential of such compounds in targeted cancer therapies.

Corrosion Inhibition

Thiophene-based compounds have also been evaluated for their corrosion inhibition properties, offering potential applications in protecting metals against corrosion. For instance, Chaitra et al. (2016) synthesized thiazole-based pyridine derivatives and found them to be effective corrosion inhibitors for mild steel in acidic conditions. This suggests that modifications to the thiophene structure could produce compounds with significant industrial applications in corrosion protection (Chaitra et al., 2016).

Antimicrobial and Antioxidant Properties

Derivatives of thiophene have been synthesized and assessed for their antimicrobial and antioxidant activities. Raghavendra et al. (2016) reported the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, demonstrating excellent antibacterial, antifungal, and antioxidant activities. These findings suggest the potential use of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Electrochromic and Conductive Materials

Thiophene cores, along with arylamine side groups, have been incorporated into small molecules for use as hole-transporting materials (HTMs) in perovskite-based solar cell devices. Li et al. (2014) synthesized electron-rich molecules containing thiophene cores that achieved power conversion efficiencies of up to 15.4%, highlighting the potential of these materials in improving the efficiency of perovskite solar cells and possibly other optoelectronic devices (Li et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-19-13-5-2-4-11(8-13)14-9-12(17-21-14)10-20-16(18)15-6-3-7-22-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZXSLYFAOEBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(3-Methoxyphenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)

![3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2485361.png)

![[2-(3-Chlorophenyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2485366.png)

![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)

![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)